molecular formula C16H11ClN4O4 B2907672 [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-chloropyridine-3-carboxylate CAS No. 1031038-44-4

[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-chloropyridine-3-carboxylate

Cat. No.: B2907672
CAS No.: 1031038-44-4
M. Wt: 358.74
InChI Key: VMIUOGYZYHHEJD-UHFFFAOYSA-N
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Description

[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-chloropyridine-3-carboxylate is a hybrid heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 2-chloropyridine-3-carboxylate moiety via an ethyl spacer. The 1,3,4-oxadiazole ring is substituted with a phenyl group at the 5-position, while the pyridine ring is chlorinated at the 2-position and esterified at the 3-position.

Synthesis of related oxadiazole derivatives typically involves cyclization of carbohydrazides or condensation reactions under acidic conditions, as demonstrated in studies by Cardiff University and Minerva University .

Properties

IUPAC Name

[2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O4/c17-13-11(7-4-8-18-13)15(23)24-9-12(22)19-16-21-20-14(25-16)10-5-2-1-3-6-10/h1-8H,9H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIUOGYZYHHEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)COC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-chloropyridine-3-carboxylate typically involves the cyclization of N,N’-diacylhydrazines under microwave-assisted conditions. This method has been shown to be efficient and yields high-purity products . The reaction conditions often include the use of bromomethylphenyl or bromoalkyl groups, which are substituted with diisopropyl iminodiacetate, followed by hydrolysis in an aqueous methanol solution .

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-chloropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include diisopropyl iminodiacetate, bromomethylphenyl, and various oxidizing and reducing agents. Reaction conditions often involve the use of solvents such as methanol, ethanol, or dichloromethane, and may require specific temperatures and pH levels to optimize yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

The compound 2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl 6-chloropyridine-3-carboxylate, also referred to as compound AM-53, is a complex organic molecule that features a pyridine ring substituted with a carboxylate group and an oxadiazole moiety linked through an amino group. This structure suggests potential applications in medicinal chemistry, especially in the creation of new pharmaceuticals.

Potential Applications

This compound holds promise in various fields:

  • Medicinal Chemistry The presence of both oxadiazole and pyridine structures suggests potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The oxadiazole ring is known for diverse biological activities, including antimicrobial and anticancer properties, while the chloropyridine structure can enhance the compound's lipophilicity and biological interactions.
  • Therapeutic Applications Computer-aided predictions indicate that this compound may also interact with various biological targets, potentially leading to therapeutic applications in treating infections or tumors.
  • Antimicrobial Activity A study published in the journal "Molecules" found that compound AM-53 displayed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, but further investigation is needed to determine its potential as a therapeutic agent.

Interaction Studies

Interaction studies using computational methods like molecular docking have been employed to predict how 2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl 6-chloropyridine-3-carboxylate interacts with various biological targets. These studies help identify potential binding sites and affinities which are crucial for understanding its mechanism of action and optimizing its pharmacological profile.

Structural Similarity

Several compounds share structural similarities with 2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl 6-chloropyridine-3-carboxylate:

Compound NameBiological Activity
5-(Phenyl)-1,3,4-OxadiazoleAntimicrobial
6-ChloroquinolineAntiviral
4-AminoquinolineAntimalarial

Mechanism of Action

The mechanism of action of [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The oxadiazole moiety can bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares its 5-phenyl-1,3,4-oxadiazole core with several analogs (Table 1). Key structural variations include:

  • Substituents on the oxadiazole ring : Analog 6c () retains the phenyl group but replaces the pyridine-3-carboxylate with a furan-3-carbohydrazide moiety .
  • Functional groups: The target compound’s 2-chloropyridine-3-carboxylate ester contrasts with analogs like 2-oxo-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)ethyl acetate (), which features an acetate group instead of the chloropyridine ester .
  • Linker groups : Ethyl spacers are common, but analogs such as 6e () incorporate allylidene or triazole-based linkers, altering conformational flexibility .
Table 1: Structural Comparison of Selected Analogs
Compound Name / ID Core Structure Key Substituents Functional Groups
Target Compound 1,3,4-Oxadiazole 2-Chloropyridine-3-carboxylate Ester, amide
6c () 1,3,4-Oxadiazole Furan-3-carbohydrazide, 4-methoxybenzyl Amide, hydrazide
2-Oxo-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)ethyl acetate () 1,3,4-Oxadiazole Acetate Ester, amide
Ethyl 2-(5-(4-fluorophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl)acetate () 1,3,4-Oxadiazole 4-Fluorophenyl, ethyl acetate Ester, oxadiazolone

Physicochemical Properties

Melting Points and Stability
  • Lower melting points in compounds like 6e (158–159°C) may result from flexible allylidene linkers reducing crystallinity .
Spectral Characteristics
  • IR Spectroscopy : The target compound’s amide C=O and C=N stretches (~1650–1700 cm⁻¹) align with analogs such as 6c and 6f, which show peaks at 1660–1680 cm⁻¹ .
  • NMR Data : In , the acetate analog’s ¹H-NMR reveals a singlet for the oxadiazole-linked methylene group (δ 4.2 ppm), while the pyridine ring in the target compound would likely show aromatic protons downfield at δ 7.5–8.5 ppm .

Biological Activity

The compound [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-chloropyridine-3-carboxylate is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The compound features a complex structure comprising a chloropyridine moiety linked to an oxadiazole ring. The presence of both the oxadiazole and pyridine rings contributes to its unique biological properties.

Molecular Formula

The molecular formula of the compound is C15H14ClN5O3C_{15}H_{14}ClN_{5}O_{3}.

PropertyValue
Molecular Weight319.75 g/mol
Melting Point427–429 K
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant antimicrobial activity. For instance, a related study demonstrated that oxadiazole derivatives can inhibit bacterial growth effectively, suggesting that our compound may possess similar properties due to its structural features .

Anticancer Potential

The anticancer activity of compounds with similar structures has been explored extensively. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For example, a study on related oxadiazole derivatives showed promising results in inhibiting tumor growth in vitro .

The proposed mechanisms through which the compound may exert its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Induction of Apoptosis : By activating apoptotic pathways, the compound could lead to programmed cell death in malignant cells.
  • Antioxidant Activity : Similar compounds have shown potential in scavenging free radicals, thus protecting cells from oxidative stress .

Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of the compound was tested against various bacterial strains. The results indicated that it exhibited significant inhibitory effects on Gram-positive bacteria, with an IC50 value comparable to established antibiotics .

Study 2: Cytotoxicity Against Cancer Cells

A cytotoxicity assay was performed on human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity. Flow cytometry analysis revealed that the compound induces apoptosis in these cells .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

Answer:
Synthesis typically involves multi-step reactions, starting with the coupling of 5-phenyl-1,3,4-oxadiazol-2-amine with a chloro-substituted pyridine carboxylate intermediate. Key steps include:

  • Acylation : Reacting the oxadiazole amine with a chloroacetyl chloride derivative under anhydrous conditions (e.g., DMF as solvent, 0–5°C) to form the 2-oxoethyl intermediate.
  • Esterification : Coupling with 2-chloropyridine-3-carboxylic acid using carbodiimide crosslinkers (e.g., DCC/DMAP) in dichloromethane at room temperature .
  • Critical Parameters : Temperature control (<5°C during acylation), solvent polarity (to stabilize intermediates), and stoichiometric ratios (1:1.2 for amine:acylating agent) are vital. Purity is confirmed via TLC/HPLC, with yields averaging 65–75% under optimized conditions .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

  • NMR : Focus on ¹H NMR signals for the oxadiazole NH (~10.5 ppm, broad singlet) and the pyridine Cl-substituted aromatic protons (7.8–8.2 ppm). ¹³C NMR should confirm the carbonyl (C=O) at ~165–170 ppm and the ester linkage at ~170 ppm .
  • Mass Spectrometry : ESI-MS in positive mode typically shows [M+H]⁺ peaks. Fragmentation patterns include loss of the chloropyridine moiety (m/z ~150–160) and oxadiazole ring cleavage .
  • IR : Strong absorbance at ~1740 cm⁻¹ (ester C=O) and ~1670 cm⁻¹ (amide C=O) .

Advanced: How can researchers resolve contradictions in stability data under varying environmental conditions?

Answer:
Contradictions often arise from differences in sample preparation or storage. Methodological considerations include:

  • Degradation Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Organic degradation rates increase with temperature, so cooling (4°C) is recommended for long-term storage .
  • Matrix Effects : Characterize degradation products (e.g., hydrolyzed ester or oxidized oxadiazole) via LC-MS. Adjust buffers (pH 6–7) to minimize hydrolysis .
  • Statistical Validation : Apply ANOVA to compare batch variability and ensure sample homogeneity .

Advanced: What computational strategies are recommended to predict the compound’s reactivity or binding affinity in pharmacological studies?

Answer:

  • Docking Simulations : Use AutoDock Vina with the oxadiazole and chloropyridine moieties as pharmacophores. The oxadiazole’s electron-deficient ring may target enzymes like COX-2 or kinases .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate charge distribution. The 2-chloropyridine group’s electron-withdrawing effect enhances electrophilicity at the ester carbonyl .
  • MD Simulations : Assess solvation dynamics in water/ethanol mixtures to predict solubility trends .

Basic: What are the critical safety considerations during synthesis and handling?

Answer:

  • Toxicity : The chloropyridine moiety may release HCl fumes under heat. Use fume hoods and PPE (gloves, goggles) .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention. Avoid aqueous workup without pH control to prevent exothermic reactions .

Advanced: How can researchers design experiments to investigate the compound’s degradation pathways in environmental or biological systems?

Answer:

  • Isotopic Labeling : Use ¹⁴C-labeled ester groups to track hydrolysis products in simulated biological fluids (e.g., PBS pH 7.4, 37°C) .
  • Metabolite Profiling : Incubate with liver microsomes (CYP450 enzymes) and analyze via HR-MS. Major pathways likely involve ester cleavage and oxadiazole ring oxidation .
  • Environmental Fate Studies : Expose to UV light (254 nm) in aqueous matrices (EPA 1613 protocol) to assess photolysis byproducts .

Basic: What chromatographic methods are suitable for purity analysis, and how can column selection improve resolution?

Answer:

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in acetonitrile/water (30:70 to 70:30 over 20 min). Retention time ~12–14 min .
  • GC-MS : Derivatize with BSTFA for volatility. Focus on the oxadiazole fragment (m/z 118) and chloropyridine (m/z 111) .
  • TLC : Silica gel 60 F₂₅₄, eluting with ethyl acetate/hexane (3:7). Visualize under UV 254 nm; Rf ~0.5 .

Advanced: How can researchers address low reproducibility in biological assays involving this compound?

Answer:

  • Batch Consistency : Ensure synthetic batches are ≥95% pure (HPLC) and characterized by identical spectral data .
  • Solubility Optimization : Use co-solvents (DMSO ≤1% in cell media) to prevent aggregation. Determine critical micelle concentration (CMC) via dynamic light scattering .
  • Dose-Response Curves : Include positive controls (e.g., known kinase inhibitors) and validate with three independent replicates to reduce false positives .

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